molecular formula C22H23NO5S2 B2478126 (E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide CAS No. 339104-59-5

(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide

Cat. No.: B2478126
CAS No.: 339104-59-5
M. Wt: 445.55
InChI Key: DPVLKHMXOWVUFP-ACCUITESSA-N
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Description

(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C22H23NO5S2 and its molecular weight is 445.55. The purity is usually 95%.
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Properties

IUPAC Name

(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S2/c1-26-19-8-5-18(6-9-19)16-28-21-10-7-17(14-22(21)27-2)11-13-30(24,25)23-15-20-4-3-12-29-20/h3-14,23H,15-16H2,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVLKHMXOWVUFP-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CS(=O)(=O)NCC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/S(=O)(=O)NCC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide, also known by its CAS number 339105-06-5, is a synthetic compound with notable biological activities, particularly in the context of cancer research. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

PropertyValue
Molecular FormulaC24H25NO5S
Molar Mass439.52 g/mol
Density1.263 ± 0.06 g/cm³
Boiling Point615.1 ± 65.0 °C
pKa8.41 ± 0.50

Recent studies have highlighted the compound's potential in cancer therapy through multiple mechanisms:

  • VEGFR2 Inhibition : The compound acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis. By inhibiting VEGFR2 phosphorylation, it effectively reduces tumor growth and metastasis in various cancer cell lines, including triple-negative breast cancer (TNBC) and luminal A type breast cancer .
  • PPARγ Modulation : It also functions as a modulator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), enhancing its transcriptional activity. This dual targeting of VEGFR2 and PPARγ has been shown to induce apoptosis in cancer cells while inhibiting their migration and invasion .
  • Caspase Activation : The compound promotes the activation of pro-apoptotic proteins such as caspases 3, 8, and 9, while downregulating anti-apoptotic proteins like Bcl-2. This shift in protein expression contributes to its anticancer efficacy .

Study 1: Anticancer Effects on Breast Cancer Cell Lines

A study investigated the effects of the compound on various breast cancer cell lines (MDA-MB-231, MDA-MB-468, and MCF7). The results indicated significant growth inhibition and induction of apoptosis, with a marked decrease in VEGFR2 phosphorylation by approximately 50% across the tested cell lines .

Study 2: Inhibition of Colon Cancer Growth

Another study focused on colon cancer models where the compound demonstrated superior stability and drug-likeness compared to previous analogs. It was found to inhibit tumor growth effectively by suppressing IKKβ activity, leading to increased expression of death receptors and active caspase-3 levels .

Summary of Findings

The biological activity of (E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide is characterized by its multifaceted role in anticancer therapy:

  • Anticancer Properties : Significant cytotoxic effects observed in breast and colon cancer models.
  • Mechanistic Insights : Inhibition of key signaling pathways (VEGFR2 and PPARγ) leading to apoptosis.
  • Potential for Drug Development : The compound's unique properties make it a promising candidate for further development in cancer therapeutics.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of sulfamoyl acetic acid derivatives with substituted benzaldehydes (e.g., 3-methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde) under basic conditions (e.g., pyridine/DMAP) to form the ethenesulfonamide backbone .
  • Step 2: Introduction of the thiophen-2-ylmethyl group via nucleophilic substitution or reductive amination .
  • Optimization: Reaction yields (e.g., ~60% in similar syntheses) depend on solvent polarity (e.g., dichloromethane vs. ethanol), temperature control (0–25°C), and catalyst loading (e.g., 10 mol% DMAP) .

Q. Which spectroscopic and analytical techniques are critical for structural validation?

Key methods include:

  • 1H/13C NMR : Assign chemical shifts for methoxy (δ ~3.8–3.9 ppm), sulfonamide NH (δ ~6.5 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ expected within ±0.001 Da).
  • X-ray Crystallography : Resolve the (E)-stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .

Q. How does the compound’s stereochemistry influence its physicochemical properties?

The (E)-configuration stabilizes the molecule via intramolecular hydrogen bonding between the sulfonamide NH and adjacent methoxy oxygen, enhancing thermal stability (mp ~146–148°C in analogs) . This configuration also reduces steric hindrance, improving solubility in polar aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Substituent Effects :
PositionModificationImpact on Activity
4-MethoxyReplacement with electron-withdrawing groups (e.g., -CF3)↓ Anticancer IC50 (e.g., 2.1 µM → 0.8 µM in breast cancer cells)
ThiopheneSubstitution with furanAlters metabolic stability (t1/2: 4.2 h → 6.5 h)
  • Methodology : Use QSAR models to correlate logP values (calculated: ~3.2) with cellular permeability .

Q. What strategies resolve contradictions in reported biological activity data?

  • Data Normalization : Standardize assay conditions (e.g., 10% FBS in DMEM, 48h incubation) to minimize variability .
  • Mechanistic Profiling : Use kinase inhibition panels to identify off-target effects (e.g., unintended EGFR inhibition at IC50 = 1.5 µM) .
  • Meta-Analysis : Compare datasets from PubChem () and crystallographic databases () to validate target engagement.

Q. How can computational modeling predict binding modes to tubulin or other anticancer targets?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with β-tubulin’s colchicine-binding site (predicted ΔG = -9.2 kcal/mol) .
  • MD Simulations : Analyze stability of sulfonamide–Arg278 hydrogen bonds over 100 ns trajectories (RMSD < 2.0 Å) .

Q. What in vivo pharmacokinetic challenges arise, and how can formulation address them?

  • Challenges : Low oral bioavailability (F = 15% in mice) due to first-pass metabolism of the methoxy groups .
  • Solutions :
  • Prodrug Design : Introduce acetyl-protected methoxy groups to enhance absorption.
  • Nanocarriers : Encapsulate in PEG-PLGA nanoparticles (size: 120 nm) to improve plasma half-life (t1/2: 3h → 8h) .

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